

Application Notes & Protocols: Extraction of Cynaroside from Lonicera japonica

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Lonicera japonica Thunb., commonly known as honeysuckle, is a plant widely used in traditional medicine, particularly in East Asia.[1][2] Its flower buds are rich in various bioactive compounds, including phenolic acids, flavonoids, and iridoids.[2] Among these, **cynaroside** (Luteolin-7-O-glucoside), a flavonoid glycoside, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and lipid-lowering properties.[3][4] This document provides detailed protocols for the extraction of **cynaroside** from Lonicera japonica and an overview of its biological activities.

Data Presentation: Comparison of Extraction Methods

Various methods have been optimized for the extraction of **cynaroside** and other polyphenols from Lonicera japonica. The efficiency of these methods depends on several factors, including the solvent, temperature, time, and the specific technology employed. Modern techniques like Ultrahigh Pressure Extraction (UPE) and Ultrasound-Assisted Extraction (UAE) often offer advantages such as higher yields and shorter extraction times compared to conventional methods.[5][6]



Extractio n Method	Solvent	Solid- Liquid Ratio	Tempera ture	Time	Other Paramet ers	Cynarosi de Yield	Referen ce
Ultrahigh Pressure (UPE)	60% Ethanol	1:50 g/mL	30°C	2 min	Pressure: 400 MPa	0.080% (0.80 mg/g)	[5][6]
Nonionic Surfactan t- mediated	10% T-60 (Tween 60)	1:25 g/mL	50°C	60 min	-	0.0525% (0.525 mg/g)	[7]
Ultrasoun d- Assisted (UAE)	64% Ethanol	1:45 mL/g	N/A	6 min	Power: 700 W	2.51% of total polyphen ol extract*	[8]
Heat Reflux Extractio n (HRE)	60% Ethanol	1:50 g/mL	N/A	N/A	N/A	Lower than UPE	[5][6]
Soxhlet Extractio n	Ethanol	1:20 g/mL	N/A	8 hours	-	0.048 mg/g (approx.)	[7]
Microwav e- Assisted (MAE)	Ethanol	N/A	N/A	30 min	-	Lower than surfactan t method	[7]

Note: The yield for UAE is reported as a percentage of the total polyphenol extract, not of the initial dry weight. The total polyphenol yield was 9.16%.[8]

Experimental Protocols



Protocol 1: Ultrahigh Pressure Extraction (UPE) of Cynaroside

This protocol is based on an optimized method that provides high yields in a very short time.[5]

- 1. Materials and Equipment:
- Dried flower buds of Lonicera japonica
- 60% Ethanol (v/v)
- Ultrahigh Pressure Extraction unit
- · Grinder or mill
- Filter paper or centrifugation system
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system for quantification
- 2. Sample Preparation:
- Grind the dried flower buds of Lonicera japonica into a fine powder.
- Pass the powder through a sieve to ensure uniform particle size.
- Dry the powder to a constant weight before extraction.
- 3. Extraction Procedure:
- · Weigh the prepared Lonicera japonica powder.
- Mix the powder with 60% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).
- · Place the mixture into the UPE vessel.
- Set the extraction parameters:



o Pressure: 400 MPa

Temperature: 30°C

Time: 2 minutes

- Start the UPE process.
- After extraction, carefully collect the extract.
- 4. Post-Extraction Processing:
- Filter the extract to remove solid plant material. Alternatively, centrifuge the mixture and collect the supernatant.
- Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
- The resulting concentrated aqueous extract can be used for further purification or analysis.

Protocol 2: Quantification of Cynaroside using HPLC

This protocol provides a general method for the quantitative analysis of **cynaroside** in the obtained extracts.[9][10][11]

- 1. Materials and Equipment:
- HPLC system with a Diode Array Detector (DAD) or UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μm)[10]
- Cynaroside reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid or Acetic acid (HPLC grade)
- Ultrapure water



- Syringe filters (0.45 μm)
- 2. Preparation of Mobile Phase and Standards:
- Mobile Phase A: 0.4% phosphoric acid or 0.5% acetic acid in ultrapure water.[9][10]
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Accurately weigh a known amount of cynaroside reference standard and dissolve it in methanol or the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1 to 2000 ng/mL).[11]
- 3. Sample Preparation:
- Take a known volume of the concentrated extract from the extraction protocol.
- Dilute the extract with the mobile phase to a concentration within the range of the calibration curve.
- Filter the diluted sample through a 0.45 μm syringe filter before injection into the HPLC system.
- 4. HPLC Conditions:
- Column: C18 (e.g., 250 x 4.6 mm, 5 μm)
- Column Temperature: 30°C[10]
- Flow Rate: 1.0 mL/min[10]
- Detection Wavelength: 245 nm[10] or 350 nm
- Injection Volume: 10-20 μL
- · Gradient Elution (Example):



o 0-12 min: 10% B

o 12-25 min: 10-17% B

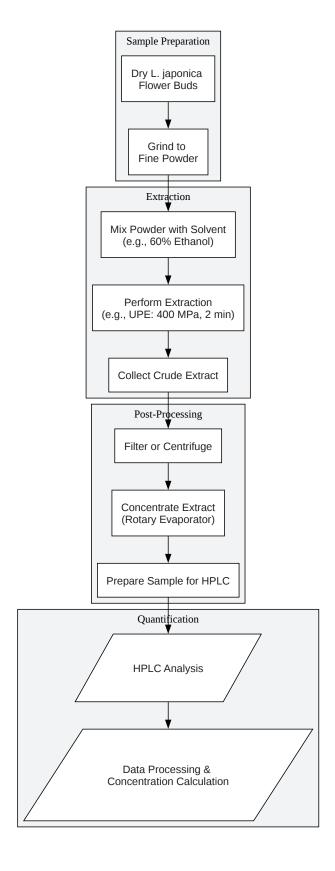
 25-35 min: 17% B[10] (Note: The gradient should be optimized based on the specific column and system to achieve good separation of cynaroside from other components.)

5. Data Analysis:

- Identify the **cynaroside** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Calculate the concentration of **cynaroside** in the sample extract using the regression equation from the calibration curve.

Visualizations: Workflows and Signaling Pathways Extraction and Quantification Workflow





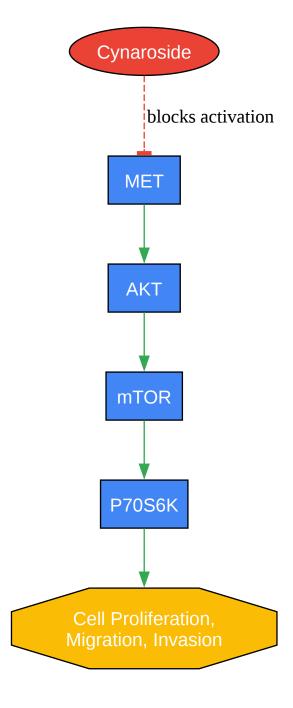
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Caption: Workflow for **cynaroside** extraction and quantification.



Cynaroside Signaling Pathway Inhibition

Cynaroside has been shown to exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MET/AKT/mTOR axis.[12][13][14]



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Caption: Cynaroside inhibits the MET/AKT/mTOR signaling pathway.



Biological Activity of Cynaroside

Cynaroside is a versatile flavonoid with a broad spectrum of documented biological activities, making it a compound of high interest for drug development.

- Anti-inflammatory Effects: **Cynaroside** can suppress inflammatory responses by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS).[15] It has also been shown to modulate macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype by targeting the PKM2/HIF-1α axis.[16] Other pathways involved in its anti-inflammatory action include the NF-κB, NLRP3, and JAK/STAT pathways.[3]
- Anticancer Activity: Studies have demonstrated that cynaroside can inhibit the proliferation, migration, and invasion of cancer cells.[12] This effect is partly achieved by blocking the MET/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival.[12][13]
- Antioxidant Properties: Like many flavonoids, cynaroside is a potent antioxidant. It
 effectively scavenges free radicals such as DPPH and can reduce oxidative stress, which is
 implicated in numerous chronic diseases.[15][17]
- Lipid Metabolism Regulation: **Cynaroside** has shown potential in managing lipid-related diseases. It can regulate fat metabolism by modulating lipase activity, improving gut health, and suppressing inflammatory responses associated with metabolic disorders.[3][4]
- Hepatoprotective and Antidiabetic Effects: Research also points to the hepatoprotective and antidiabetic activities of cynaroside, further broadening its therapeutic potential.[13][14]

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